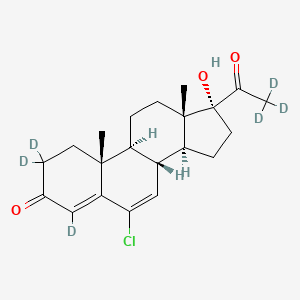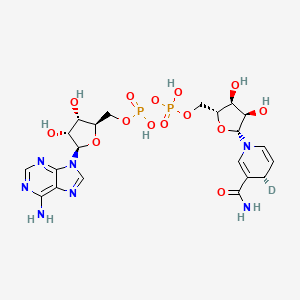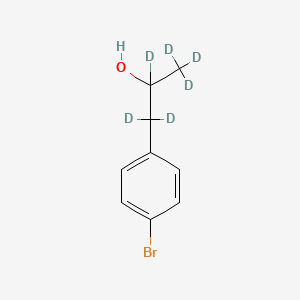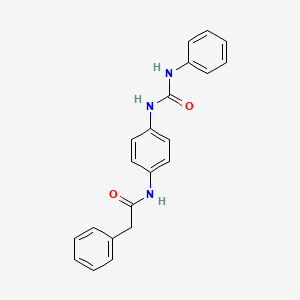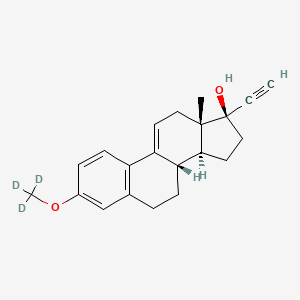
9(11)-Dehydromestranol-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9(11)-Dehydromestranol-d3: is a deuterated derivative of 9(11)-dehydromestranol, a synthetic estrogen. Deuterium is a stable isotope of hydrogen, and its incorporation into the compound can provide insights into the metabolic pathways and mechanisms of action of estrogens. This compound is often used in scientific research to study the effects of estrogens in various biological systems.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9(11)-Dehydromestranol-d3 typically involves the deuteration of 9(11)-dehydromestranol. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions often require a catalyst such as palladium on carbon (Pd/C) and a controlled environment to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to handle deuterium gas and catalysts. The process must be carefully monitored to achieve high yields and purity of the deuterated compound.
化学反应分析
Types of Reactions:
Oxidation: 9(11)-Dehydromestranol-d3 can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound back to its fully hydrogenated form using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Fully hydrogenated mestranol
Substitution: Various substituted derivatives depending on the reagents used
科学研究应用
Chemistry: 9(11)-Dehydromestranol-d3 is used as a tracer in chemical studies to understand the metabolic pathways of estrogens. The incorporation of deuterium allows researchers to track the compound’s transformation and interactions in chemical reactions.
Biology: In biological research, this compound helps in studying the effects of estrogens on cellular processes. It is used in experiments to investigate estrogen receptor binding, gene expression, and cellular proliferation.
Medicine: The compound is valuable in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of estrogens. It aids in the development of estrogen-based therapies and drugs.
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new estrogenic drugs. Its deuterated form provides stability and helps in detailed analysis during drug formulation.
作用机制
9(11)-Dehydromestranol-d3 exerts its effects by binding to estrogen receptors in target cells. This binding activates the receptor, leading to the transcription of estrogen-responsive genes. The molecular targets include estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). The pathways involved in its action include the activation of gene expression related to cell growth, differentiation, and reproductive functions.
相似化合物的比较
Mestranol: A synthetic estrogen similar to 9(11)-Dehydromestranol-d3 but without deuterium incorporation.
Ethinylestradiol: Another synthetic estrogen used in contraceptives and hormone replacement therapy.
Estradiol: A natural estrogen hormone with similar biological effects.
Uniqueness: The uniqueness of this compound lies in its deuterium incorporation, which provides stability and allows for detailed metabolic studies. This makes it a valuable tool in research compared to its non-deuterated counterparts.
属性
分子式 |
C21H24O2 |
|---|---|
分子量 |
311.4 g/mol |
IUPAC 名称 |
(8S,13S,14S,17R)-17-ethynyl-13-methyl-3-(trideuteriomethoxy)-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C21H24O2/c1-4-21(22)12-10-19-18-7-5-14-13-15(23-3)6-8-16(14)17(18)9-11-20(19,21)2/h1,6,8-9,13,18-19,22H,5,7,10-12H2,2-3H3/t18-,19+,20+,21+/m1/s1/i3D3 |
InChI 键 |
GVXJUYLYKYITPG-FQAVSHCRSA-N |
手性 SMILES |
[2H]C([2H])([2H])OC1=CC2=C(C=C1)C3=CC[C@]4([C@H]([C@@H]3CC2)CC[C@]4(C#C)O)C |
规范 SMILES |
CC12CC=C3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


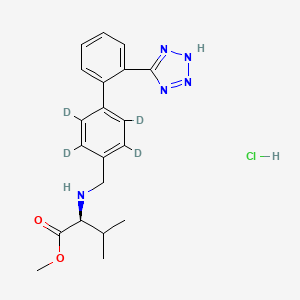

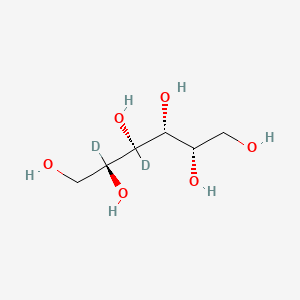
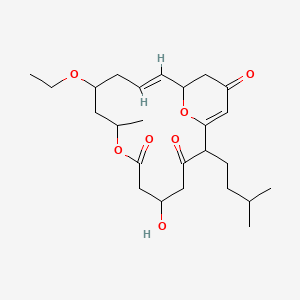
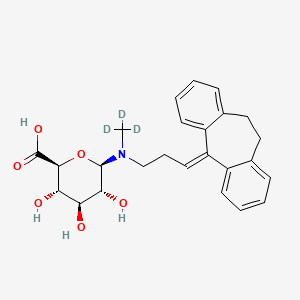
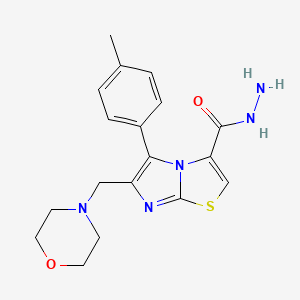
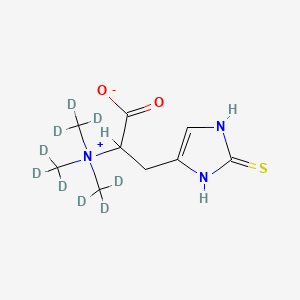
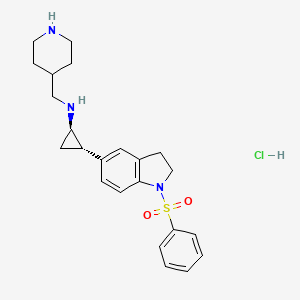
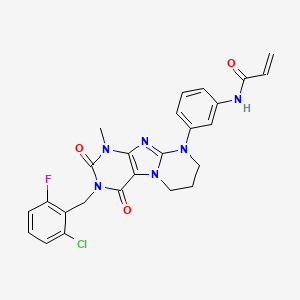
![N--[4-(1-Methylethyl)benzoyl]-D-phenylalanine-d7](/img/structure/B12412146.png)
